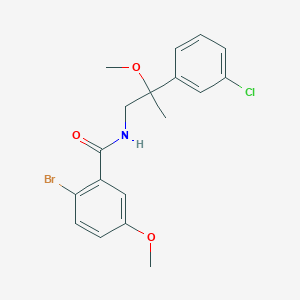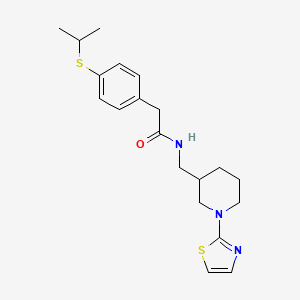
2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a chemical compound that has been extensively studied in scientific research. It has been found to have various properties that make it useful in the fields of medicinal chemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide”:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly as a candidate for drug development. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for the development of new therapeutic agents. Researchers are exploring its efficacy in treating conditions such as inflammation, pain, and certain neurological disorders due to its potential to modulate specific receptors and enzymes .
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing inhibitory effects. This makes it a candidate for developing new antimicrobial agents, which are crucial in the fight against antibiotic-resistant pathogens .
Cancer Research
In cancer research, this compound is being investigated for its potential anti-cancer properties. Its ability to induce apoptosis (programmed cell death) in cancer cells without affecting normal cells is of particular interest. This selective toxicity is crucial for developing effective cancer treatments with minimal side effects .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. It shows promise in protecting neurons from damage caused by oxidative stress and other neurotoxic factors. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Properties
Research has demonstrated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This property is valuable for developing treatments for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Analgesic Effects
The compound’s analgesic (pain-relieving) effects are another area of interest. It has been shown to alleviate pain in animal models, suggesting its potential use in developing new pain management therapies. This is particularly important for patients with chronic pain conditions who require effective and safe long-term pain relief .
Cardiovascular Research
In cardiovascular research, this compound is being explored for its potential benefits in treating heart diseases. It may help in reducing blood pressure and improving heart function, making it a candidate for developing new cardiovascular drugs .
Biochemical Research
Finally, this compound is valuable in biochemical research as a tool for studying various biological processes. Its ability to interact with specific proteins and enzymes makes it useful for elucidating the mechanisms of action of these biomolecules, which can lead to the discovery of new therapeutic targets .
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS2/c1-15(2)26-18-7-5-16(6-8-18)12-19(24)22-13-17-4-3-10-23(14-17)20-21-9-11-25-20/h5-9,11,15,17H,3-4,10,12-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGDUHYUOGYNHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

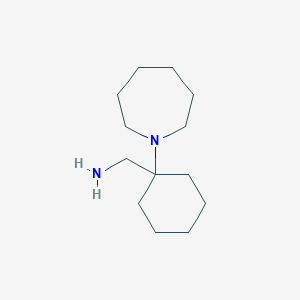
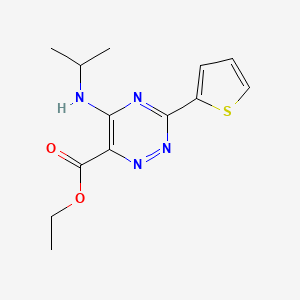
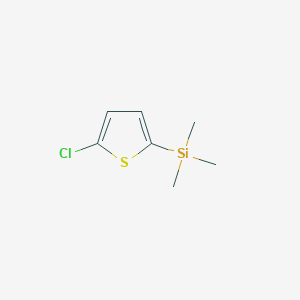
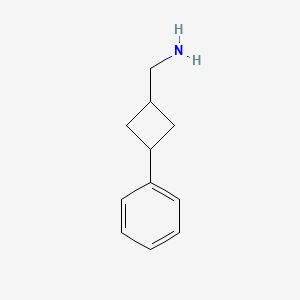


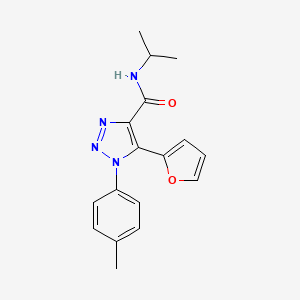

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2497367.png)
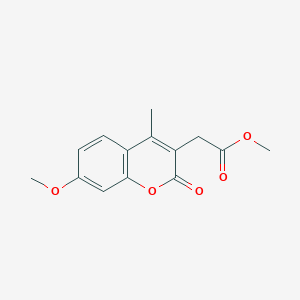
![N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2497370.png)
